![molecular formula C9H13ClN2 B1484034 3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092725-11-4](/img/structure/B1484034.png)
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Vue d'ensemble
Description
The compound “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” belongs to the class of pyrazoles, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .
Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to exhibit tautomerism, which can influence their reactivity .
Applications De Recherche Scientifique
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of pyrazole is integral in the design of new drugs targeting Mycobacterium tuberculosis. The chloromethyl and ethyl groups in the compound may enhance its activity by increasing lipophilicity, aiding in better cell membrane penetration .
Antimicrobial Applications
The cyclopenta[c]pyrazole core is known to exhibit significant antimicrobial properties. This compound, with its specific substituents, could be synthesized for use as a lead compound in developing new antimicrobial agents, potentially effective against resistant strains of bacteria .
Agricultural Chemistry: Pesticides
In agriculture, pyrazole derivatives are used to create pesticides. The unique structure of “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” could be utilized to develop novel pesticides with improved safety profiles and efficacy against a broad range of pests .
Organic Synthesis: Catalyst Development
This compound can serve as a precursor for the development of catalysts in organic synthesis. The chloromethyl group, in particular, can be a reactive site for further functionalization, leading to the creation of novel catalysts that can facilitate a variety of organic reactions .
Material Science: Photophysical Properties
Pyrazole derivatives have been explored for their photophysical properties, which are valuable in material science. They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents of this compound may influence its electronic properties, making it a candidate for such applications .
Bioorganic Chemistry: Enzyme Inhibition
The structure of cyclopenta[c]pyrazole is conducive to enzyme inhibition, which is crucial in drug development for various diseases. This compound could be modified to target specific enzymes, offering a pathway to treat diseases where enzyme regulation is a therapeutic strategy .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities and can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can greatly influence the action and stability of chemical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-12-9(6-10)7-4-3-5-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLWYLJSDMVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



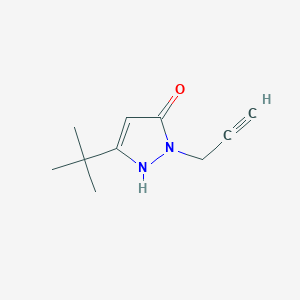
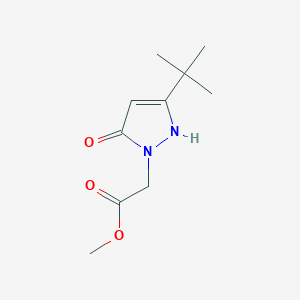
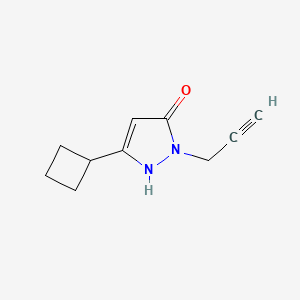

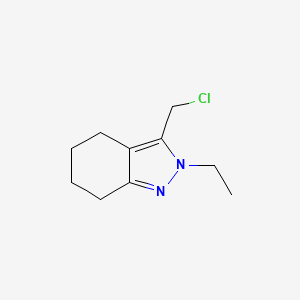

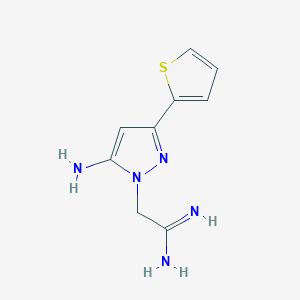
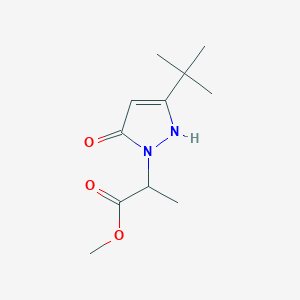
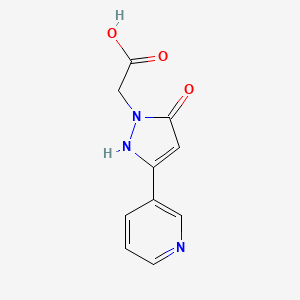

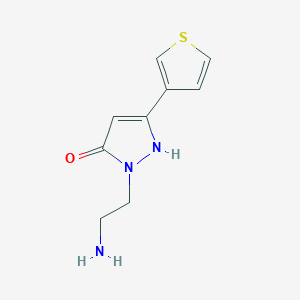
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)